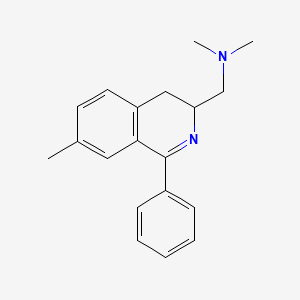
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine is a complex organic compound with a unique structure that includes a phenyl group, multiple methyl groups, and an isoquinoline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives followed by reduction and methylation steps. The reaction conditions often require the use of strong bases, reducing agents, and methylating agents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and automated control systems can help in maintaining the reaction parameters within the desired range, ensuring consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine or alcohol.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Aplicaciones Científicas De Investigación
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
- 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-
Uniqueness
Compared to these similar compounds, 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine stands out due to its unique isoquinoline backbone and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Número CAS |
83658-16-6 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C19H22N2/c1-14-9-10-16-12-17(13-21(2)3)20-19(18(16)11-14)15-7-5-4-6-8-15/h4-11,17H,12-13H2,1-3H3 |
Clave InChI |
KCZKRZSJEMDZDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



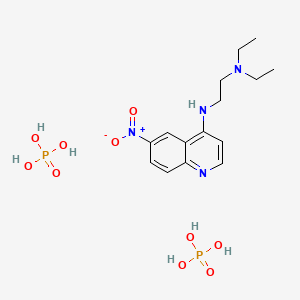

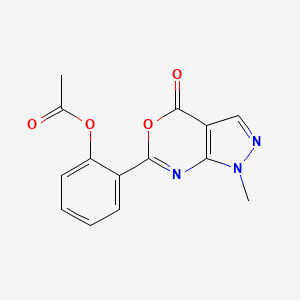
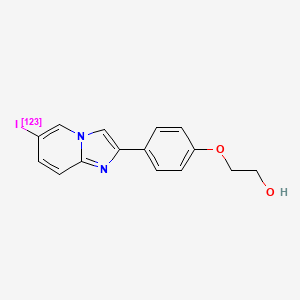

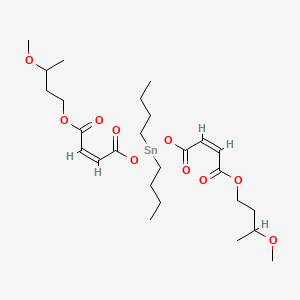
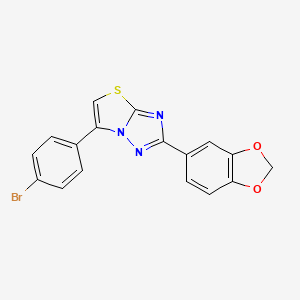

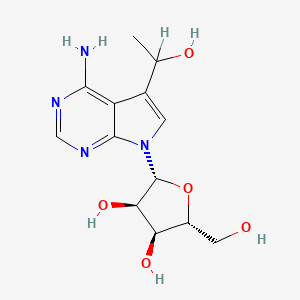



![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
